N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide
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Overview
Description
Synthesis Analysis
The synthesis of this compound is not explicitly mentioned in the search results. Therefore, I am unable to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure analysis of this compound is not provided in the search results .Chemical Reactions Analysis
The chemical reactions involving this compound are not specified in the search results .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly mentioned in the search results .Scientific Research Applications
Chemical Synthesis and Structural Analysis
Synthesis and Reactivity
The synthesis of benzothiophene derivatives, including compounds structurally related to the specified chemical, involves various chemical reactions that yield a range of products with potential biological activities. For instance, the alkylation of cyanide ion with chloromethylbenzo[b]thiophene has demonstrated the production of benzo[b]thiophene-3-acetonitrile and 2-cyano-3-methylbenzo[b]thiophene as by-products in specific solvents, indicating the versatility of these compounds in chemical synthesis (Campaigne & Neiss, 1965).
Structural Characterization
The structural elucidation of thiophene-based compounds through techniques like X-ray diffraction has provided detailed insights into their molecular configurations. A study on the crystal structure of a thiophene-based compound revealed its crystallization in a monoclinic space group, highlighting the importance of structural characterization in understanding the compound's potential applications (Sharma et al., 2016).
Potential Applications in Scientific Research
Biological Activity
Thiophene derivatives have been investigated for their inhibitory activity against various biological targets, suggesting potential applications in medicinal chemistry. For example, novel acridine and bis acridine sulfonamides synthesized from benzamide derivatives showed effective inhibitory activity against cytosolic carbonic anhydrase isoforms, indicating their potential as therapeutic agents (Ulus et al., 2013).
Antimicrobial and Anticancer Potential
Research into benzamide and sulfonamide derivatives has unveiled their promising antimicrobial and anticancer activities. Studies have shown that these compounds can exhibit significant action against a range of bacteria and cancer cell lines, underscoring their potential in developing new antimicrobial and anticancer therapies (Ghorab et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S2/c1-14-10-15(2)13-25(12-14)30(27,28)17-8-6-16(7-9-17)21(26)24-22-19(11-23)18-4-3-5-20(18)29-22/h6-9,14-15H,3-5,10,12-13H2,1-2H3,(H,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCQPIHUOOMHNIW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CCC4)C#N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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